

Stille Reaction Conditions for 5-Bromo-Oxazoles: Application Notes and Protocols

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Compound of Interest

Compound Name: 5-Bromo-2,4-dimethyl-oxazole

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These application notes provide a comprehensive guide to the Stille cross-coupling reaction for the functionalization of 5-bromo-oxazoles. This powerful carbon-carbon bond-forming reaction offers a versatile method for the synthesis of a wide array of 5-substituted oxazoles, which are key structural motifs in numerous biologically active compounds and functional materials. This document outlines typical reaction conditions, detailed experimental protocols, and the underlying catalytic cycle.

Introduction

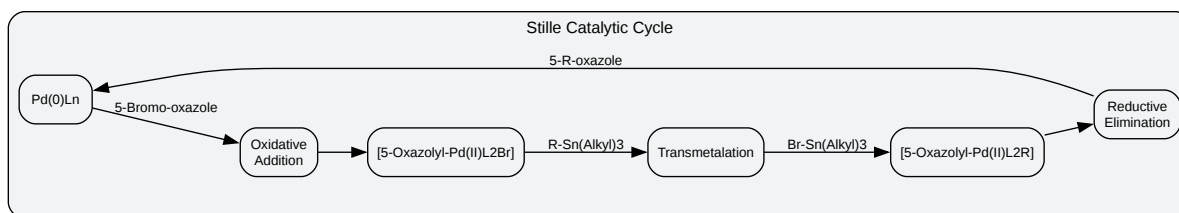
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane (organotin) reagent and an organic halide or pseudohalide.^[1] For the synthesis of 5-substituted oxazoles, 5-bromo-oxazoles serve as readily accessible electrophilic partners. The reaction is valued for its tolerance of a wide variety of functional groups, the stability of the organostannane reagents to air and moisture, and typically neutral and mild reaction conditions.^{[1][2]} This makes the Stille coupling a robust tool in complex molecule synthesis, allowing for the introduction of alkyl, vinyl, aryl, and alkynyl moieties at the C5 position of the oxazole ring.

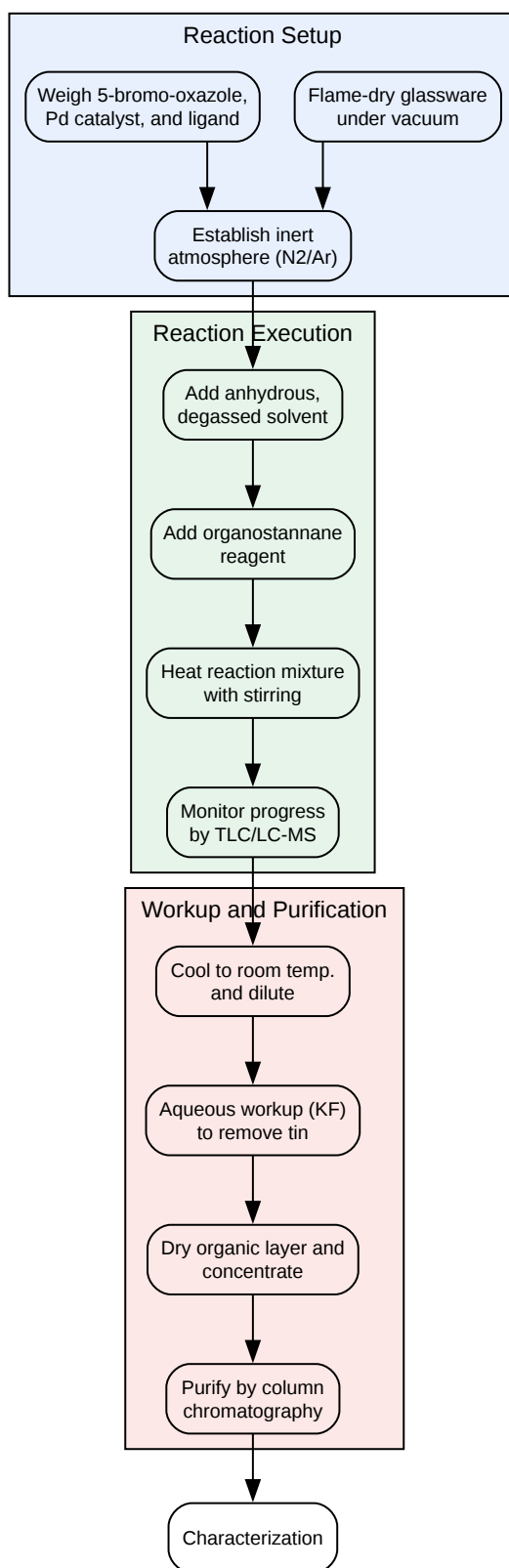
Catalytic Cycle of the Stille Reaction

The mechanism of the Stille reaction is a well-understood catalytic cycle involving a palladium(0) species. The cycle consists of three key steps: oxidative addition, transmetalation,

and reductive elimination.^[1]

- **Oxidative Addition:** The active Pd(0) catalyst oxidatively adds to the 5-bromo-oxazole, breaking the carbon-bromine bond and forming a Pd(II) complex.
- **Transmetalation:** The organostannane reagent then exchanges its organic group with the bromide on the palladium center. This is often the rate-determining step in the catalytic cycle.
- **Reductive Elimination:** The two organic groups on the palladium complex (the oxazolyl group and the group from the organostannane) are coupled and eliminated from the palladium center, forming the desired 5-substituted oxazole product and regenerating the active Pd(0) catalyst.





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References

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- 2. Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(i) catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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